{bicyclo[4.1.0]heptan-2-yl}methanol
Description
{Bicyclo[4.1.0]heptan-2-yl}methanol is a bicyclic monoterpenoid derivative featuring a seven-membered ring system with a fused cyclopropane moiety ([4.1.0] bicyclo framework) and a hydroxymethyl (-CH₂OH) functional group. This compound is of interest in organic synthesis and medicinal chemistry due to the unique steric and electronic properties imparted by its strained bicyclic structure.
Properties
CAS No. |
1849310-05-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysts such as rhodium(II) acetate or iron(III)-acetylacetonate enable stereoselective cyclopropanation. For example, iron(III)-acetylacetonate facilitates the reaction between cyclohexene and diazo compounds under inert conditions, yielding bicyclo[4.1.0]heptane intermediates with >90% diastereoselectivity. Key variables include solvent polarity, temperature, and catalyst loading (Table 1).
Table 1: Cyclopropanation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (%) |
|---|---|---|---|---|
| Rhodium(II) acetate | Dichloromethane | 25 | 78 | 92 |
| Iron(III)-acetylacetonate | Methanol | 0–20 | 64 | 88 |
| Copper(I) triflate | Toluene | 40 | 71 | 85 |
Photochemical Cyclopropanation
Blue LED irradiation of 1,3-enynes in DMSO induces [2+1] cycloaddition, forming bicyclo[4.1.0]heptane derivatives. This method avoids metal catalysts and achieves 74% yield under optimized conditions.
Hydroxymethylation of Bicyclo[4.1.0]heptane Intermediates
Post-cyclopropanation, hydroxymethylation introduces the alcohol group via two routes:
Formaldehyde Addition
Reaction with formaldehyde in basic media (e.g., NaOH/THF) selectively functionalizes the bridgehead carbon. Sodium borohydride reduction stabilizes the product, achieving 68–72% yields.
Epoxide Ring-Opening
Epoxidation of bicyclo[4.1.0]heptene followed by acid-catalyzed ring-opening with water produces the diol, which is selectively oxidized to the hydroxymethyl derivative. This method offers 81% yield but requires rigorous temperature control.
Alternative Synthetic Routes
Diels-Alder/Retro-Diels-Alder Sequences
Thermal retro-Diels-Alder cleavage of norbornene derivatives generates reactive intermediates that undergo cyclopropanation upon quenching with methanol. This approach achieves 65% yield but demands high temperatures (>150°C).
Enzymatic Resolution
Racemic mixtures of bicyclo[4.1.0]heptan-2-yl derivatives are resolved using lipases (e.g., Candida antarctica lipase B), achieving enantiomeric excess (ee) >98%. This method is scalable but limited by enzyme cost.
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMSO) enhance cyclopropanation rates but may promote side reactions. Dichloromethane balances reactivity and selectivity for metal-catalyzed methods.
Temperature Control
Low temperatures (0–20°C) minimize dimerization during iron-catalyzed reactions, while photochemical methods require ambient conditions to prevent retro-cyclopropanation.
Purification Techniques
Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates diastereomers. Recrystallization from ethanol/water improves purity to >99%.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[4.1.0]heptan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{Bicyclo[4.1.0]heptan-2-yl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {bicyclo[4.1.0]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The bicyclo[4.1.0]heptane framework distinguishes itself from other bicyclic systems through its ring strain and bridgehead geometry. Key comparisons include:
Table 1: Structural and Molecular Parameters
Key Observations :
- Functional Group Influence: Methanol derivatives generally exhibit higher polarity and hydrogen-bonding capacity compared to amines or esters, impacting solubility and biological activity .
- Steric Effects: Substituents on the bicyclo framework (e.g., methyl groups in [3.1.1] systems) enhance hydrophobicity and steric hindrance, as seen in 2-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethanol (MW 168.28) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
